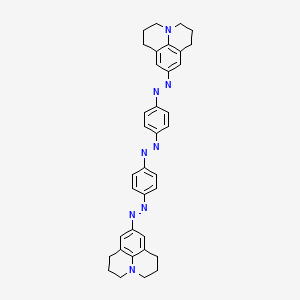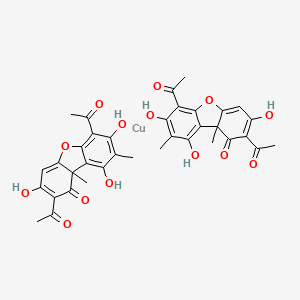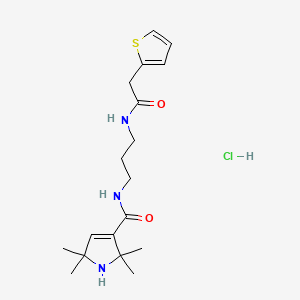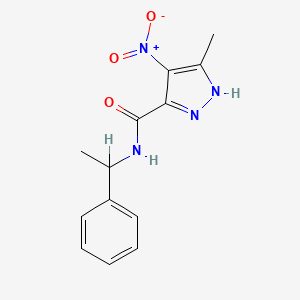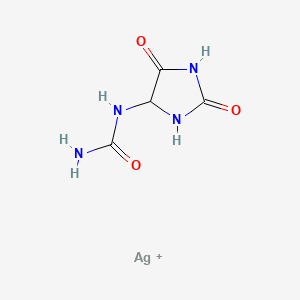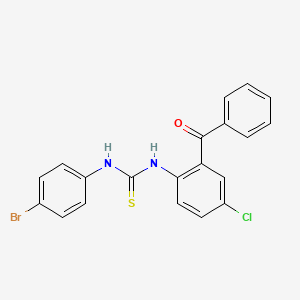
Thiourea, N-(2-benzoyl-4-chlorophenyl)-N'-(4-bromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(2-benzoyl-4-chlorophenyl)-N’-(4-bromophenyl)- is a synthetic organic compound belonging to the thiourea family. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route might involve:
Preparation of Isothiocyanate: Reacting 2-benzoyl-4-chloroaniline with thiophosgene to form the corresponding isothiocyanate.
Formation of Thiourea: Reacting the isothiocyanate with 4-bromoaniline under controlled conditions to yield the desired thiourea derivative.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Nucleophilic substitution reactions can modify the aromatic rings or the thiourea moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted thioureas.
Aplicaciones Científicas De Investigación
Thiourea, N-(2-benzoyl-4-chlorophenyl)-N’-(4-bromophenyl)- may have applications in:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use as an enzyme inhibitor or in studying protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the synthesis of advanced materials or as a stabilizer in polymers.
Mecanismo De Acción
The mechanism of action of thiourea derivatives often involves interactions with biological macromolecules, such as proteins or nucleic acids. The specific molecular targets and pathways can vary depending on the substituents and the biological context. For example, thioureas may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.
Comparación Con Compuestos Similares
Similar Compounds
- Thiourea, N-(2-benzoylphenyl)-N’-(4-bromophenyl)-
- Thiourea, N-(2-benzoyl-4-chlorophenyl)-N’-(4-chlorophenyl)-
- Thiourea, N-(2-benzoyl-4-chlorophenyl)-N’-(4-methylphenyl)-
Uniqueness
The unique combination of substituents in Thiourea, N-(2-benzoyl-4-chlorophenyl)-N’-(4-bromophenyl)- may confer distinct chemical reactivity and biological activity compared to other thiourea derivatives. The presence of both electron-withdrawing (chlorine, bromine) and electron-donating (benzoyl) groups can influence its overall properties.
Propiedades
Número CAS |
111044-10-1 |
|---|---|
Fórmula molecular |
C20H14BrClN2OS |
Peso molecular |
445.8 g/mol |
Nombre IUPAC |
1-(2-benzoyl-4-chlorophenyl)-3-(4-bromophenyl)thiourea |
InChI |
InChI=1S/C20H14BrClN2OS/c21-14-6-9-16(10-7-14)23-20(26)24-18-11-8-15(22)12-17(18)19(25)13-4-2-1-3-5-13/h1-12H,(H2,23,24,26) |
Clave InChI |
YKWJWNCVZYWSCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=S)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


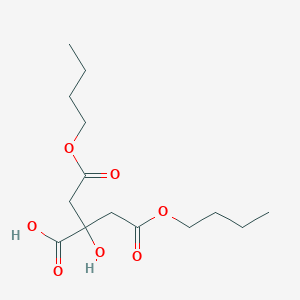
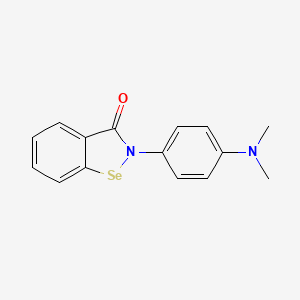

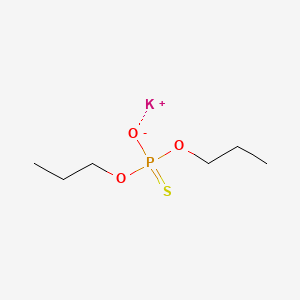



![1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride](/img/structure/B12705061.png)

